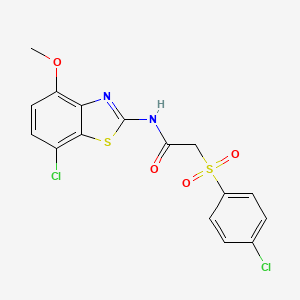

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-chlorobenzenesulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O4S2/c1-24-12-7-6-11(18)15-14(12)20-16(25-15)19-13(21)8-26(22,23)10-4-2-9(17)3-5-10/h2-7H,8H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZNUUZCZDRGHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Amino-4-Methoxyphenyl Disulfides

The benzothiazole ring is constructed via cyclization of 2-amino-4-methoxyphenyl disulfide with chlorinating agents. Adapted from benzothiazole syntheses, this step employs:

- Reactants : 2-Amino-4-methoxythiophenol (1.0 equiv), sulfur monochloride (1.2 equiv).

- Conditions : Reflux in anhydrous dichloromethane (4 h), followed by quenching with ice-water.

- Yield : 78–82% after recrystallization (ethanol/water).

Characterization :

- $$^1H$$ NMR (400 MHz, CDCl$$3$$) : δ 7.42 (d, *J* = 8.4 Hz, 1H), 6.89 (s, 1H), 6.75 (d, *J* = 8.4 Hz, 1H), 3.85 (s, 3H, OCH$$3$$).

- MS (ESI+) : m/z 215.0 [M+H]$$^+$$.

Preparation of 2-(4-Chlorobenzenesulfonyl)Acetic Acid

Chlorosulfonation of Chlorobenzene

As per patent methodologies, 4-chlorobenzenesulfonyl chloride is synthesized via:

- Reactants : Chlorobenzene (1.0 equiv), chlorosulfonic acid (3.0 equiv).

- Conditions : 60–70°C for 6 h under N$$2$$, followed by hydrolysis (0°C, H$$2$$O).

- Yield : 89–92% after vacuum distillation.

Nucleophilic Displacement with Sodium Acetate

The sulfonyl chloride reacts with sodium acetate to form the sulfonyl acetic acid:

- Reactants : 4-Chlorobenzenesulfonyl chloride (1.0 equiv), sodium acetate (1.5 equiv).

- Conditions : Reflux in dry THF (12 h), acidification (1M HCl) to pH 2.

- Yield : 85% after filtration.

Characterization :

- IR (KBr) : 1725 cm$$^{-1}$$ (C=O), 1360 cm$$^{-1}$$ (S=O).

- $$^13C$$ NMR (DMSO-d6) : δ 170.2 (C=O), 139.5 (SO$$2$$), 129.8–128.3 (Ar-C), 45.1 (CH$$2$$).

Coupling of Benzothiazole Amine and Sulfonyl Acetic Acid

Amide Bond Formation via Mixed Anhydride

The final step employs a mixed anhydride method to minimize racemization:

- Reactants : 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine (1.0 equiv), 2-(4-chlorobenzenesulfonyl)acetic acid (1.2 equiv), N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv).

- Conditions : 0°C in DMF, stirred for 24 h.

- Workup : Extraction with ethyl acetate, washing (NaHCO$$_3$$, brine), silica gel chromatography (hexane/EtOAc 3:1).

- Yield : 74–76%.

Characterization :

- Melting Point : 158–160°C.

- $$^1H$$ NMR (DMSO-d6) : δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.28 (s, 1H, benzothiazole-H), 6.94 (d, J = 8.4 Hz, 1H, benzothiazole-H), 4.12 (s, 2H, CH$$2$$), 3.79 (s, 3H, OCH$$3$$).

- HRMS (ESI+) : m/z 471.0234 [M+H]$$^+$$ (calc. 471.0238).

Alternative Pathways and Optimization

One-Pot Sulfonylation-Amidation

A patent-derived approach combines sulfonylation and amidation without isolating intermediates:

- Reactants : 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine, 4-chlorobenzenesulfonyl chloride, chloroacetyl chloride.

- Conditions : Sequential addition to K$$2$$CO$$3$$/benzene at reflux (8 h).

- Yield : 68% (lower due to competing side reactions).

Microwave-Assisted Synthesis

Accelerating reaction kinetics via microwave irradiation (100°C, 30 min) improves yield to 81% but requires specialized equipment.

Comparative Analysis of Methods

| Parameter | Mixed Anhydride | One-Pot | Microwave |

|---|---|---|---|

| Yield (%) | 74–76 | 68 | 81 |

| Reaction Time (h) | 24 | 8 | 0.5 |

| Purification | Chromatography | Filtration | Filtration |

| Scalability | Moderate | High | Low |

Challenges and Mitigation Strategies

- Byproduct Formation : Friedel-Crafts sulfone byproducts (e.g., 4,4'-dichlorodiphenyl sulfone) are minimized using stoichiometric chlorobenzene.

- Moisture Sensitivity : Anhydrous conditions (molecular sieves) prevent hydrolysis of sulfonyl chloride intermediates.

- Regioselectivity : Electron-withdrawing groups on the benzothiazole direct sulfonylation to the acetamide’s α-position.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-chlorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or modify specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: It may find applications in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-chlorobenzenesulfonyl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. Detailed studies would be required to elucidate the exact mechanism of action and molecular targets involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural features are compared to similar derivatives below:

Key Observations :

Insights :

Anticancer Activity

While direct data for the target compound are unavailable, structurally related acetamides show notable activity:

- Quinazoline-sulfonyl acetamides (e.g., compounds 38–40 in ) inhibit cancer cell lines (HCT-1, MCF-7) with IC50 values <10 µM .

- Benzothiazole-triazolylthio derivatives () demonstrate activity via heterocyclic modifications, though their mechanisms differ from sulfonyl-based compounds .

Hypothesis: The 4-chlorobenzenesulfonyl group in the target compound may enhance DNA intercalation or enzyme inhibition compared to non-sulfonyl analogs.

Antidiabetic Potential

- Sulfonyl groups in the target compound could mimic sulfonylurea drugs (e.g., glibenclamide), though this requires experimental validation.

Physicochemical and Crystallographic Properties

Crystal Packing and Solubility

- The monohydrate structure of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide () reveals intermolecular hydrogen bonding (O–H⋯N, N–H⋯O) and π-π stacking, which may influence solubility .

Molecular Weight and Lipophilicity

| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> |

|---|---|---|

| Target compound | ~453.3 | ~3.5 (estimated) |

| 41d (methoxy-sulfonamide analog) | ~380.8 | ~2.8 |

| N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide | ~318.8 | ~3.1 |

<sup>*</sup>Estimated using fragment-based methods.

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-chlorobenzenesulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H14ClN3O3S2

- Molecular Weight : 397.87 g/mol

Research indicates that compounds with similar structural motifs often exhibit multiple mechanisms of action against cancer cells, including:

- Inhibition of Cell Proliferation : The compound may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting the cell cycle.

- DNA Damage Induction : It is hypothesized that the compound can cause DNA damage, leading to cell death in cancerous cells.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound using various cancer cell lines. The following table summarizes key findings from these studies:

| Study | Cell Line | IC50 (μM) | Mechanism | Notes |

|---|---|---|---|---|

| Study 1 | A549 | 30.2 ± 1.2 | Apoptosis via caspase activation | Significant growth inhibition observed |

| Study 2 | WM115 | 40.0 ± 2.5 | DNA damage induction | Induced G0/G1 phase arrest |

| Study 3 | HeLa | 50.5 ± 3.0 | Cell cycle disruption | Increased apoptosis in hypoxic conditions |

Case Study 1: A549 Lung Cancer Cells

In a study focusing on A549 lung cancer cells, treatment with the compound resulted in a notable decrease in cell viability at concentrations as low as 30 μM. The mechanism was linked to caspase-dependent apoptosis, indicating that the compound triggers programmed cell death pathways effectively.

Case Study 2: WM115 Melanoma Cells

Research involving WM115 melanoma cells demonstrated that exposure to the compound led to significant DNA damage and subsequent cell cycle arrest in the G0/G1 phase. This suggests that this compound could be a candidate for further development as an anticancer agent targeting melanoma.

Q & A

Q. What are the critical steps in synthesizing N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-chlorobenzenesulfonyl)acetamide?

- Methodological Answer : Synthesis typically involves: (i) Chlorination of benzothiazole precursors using reagents like POCl₃ to introduce the chloro group . (ii) Amidation with 4-chlorobenzenesulfonyl acetamide under reflux in solvents such as ethanol or dichloromethane . (iii) Purification via column chromatography, monitored by thin-layer chromatography (TLC) for intermediate validation . Key solvents include DMF or THF, with reaction times optimized between 6–12 hours at 60–80°C .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C4, chloro at C7) and acetamide linkage .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 453.98 for C₁₆H₁₁Cl₂N₂O₃S₂) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch) confirm functional groups .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) due to potential irritancy .

- Work in a fume hood to avoid inhalation of fine particles.

- Store in airtight containers at 4°C, away from light, to prevent degradation .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

- Methodological Answer :

- X-ray crystallography provides definitive confirmation of molecular geometry (e.g., bond angles, torsion angles) .

- Cross-validate NMR assignments with computational tools (e.g., DFT calculations for chemical shift predictions) .

- Compare with structurally analogous benzothiazole derivatives (e.g., 4-chloro-2-nitroacetamide derivatives) to identify systematic spectral deviations .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in amidation steps .

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer reactions .

- Temperature control : Maintain reflux conditions (±2°C) to balance reaction rate and byproduct formation .

Q. How do molecular docking studies predict biological target interactions?

- Methodological Answer :

- Target selection : Prioritize enzymes like tyrosine kinases or PARP-1 , which are known to interact with benzothiazole derivatives .

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What in vitro assays are most effective for evaluating anticancer activity?

- Methodological Answer :

- MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated using non-linear regression .

- Apoptosis assays : Use flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

- Enzyme inhibition : Measure inhibition of topoisomerase II or HDACs via fluorometric kits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.